
4-Amino-4-phenyl-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the fusion of different chemical entities. For instance, the synthesis of a triazole-thione derivative was achieved by the fusion of N-Phthaloylglycine and thiocarbohydrazide at 145°C . Although the exact synthesis of 4-Amino-4-phenyl-thiane-1,1-dione is not described, similar synthetic strategies could potentially be applied, considering the structural similarities among these heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using experimental techniques and density functional theory (DFT). For example, the molecular structure, vibration spectrum, electronic absorption spectrum, and NMR spectra of a triazole derivative were evaluated, providing insights into the relationship between molecular structure and properties such as nonlinear optical behavior . These methods could be used to analyze the molecular structure of 4-Amino-4-phenyl-thiane-1,1-dione as well.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the reaction of an amino(thiomethyl)methylene derivative with m-chloroperbenzoic acid yielded a sulfoxide derivative, and further reactions with triphenylphosphine led to the formation of a phosphonium salt . These studies demonstrate the potential for diverse chemical transformations that could be relevant to the chemical reactions of 4-Amino-4-phenyl-thiane-1,1-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, including their photophysical properties and solvent effects on electronic absorption spectra . Additionally, the biological activities of thiazolidine derivatives, such as their role as dual inhibitors of signaling pathways and their effects on cell proliferation and apoptosis, have been reported . These findings provide a foundation for understanding the potential properties and applications of 4-Amino-4-phenyl-thiane-1,1-dione.
Aplicaciones Científicas De Investigación
Potential Anticancer Activity
A study by Ferreira et al. (2013) examined 2-Amino-1,3-thiazin-4-ones, which underwent chemical modifications to form compounds including the 1,3-thiazine-2,4-dione core. These compounds showed selective antitumor activity against leukemia cells, indicating potential in cancer treatment Ferreira et al., 2013.
Structural Analysis and Crystal Structures
Yıldırım et al. (2019) focused on the crystal structures of related compounds, providing insights into their molecular structure and potential interactions Yıldırım et al., 2019. Anouar et al. (2019) also conducted a structural study of a related organo-amino compound, contributing to the understanding of its molecular characteristics Anouar et al., 2019.
Enzyme Inhibition and Molecular Interactions
Li et al. (2009) synthesized analogs of a related compound to develop potential substrate-specific ERK1/2 inhibitors, which could have therapeutic applications Li et al., 2009. In a similar vein, Foster et al. (1985) explored analogues of aminoglutethimide, focusing on their efficacy as enzyme inhibitors, which has implications for drug development Foster et al., 1985.
Dual Inhibitor and Anticancer Agent
Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of specific signaling pathways, showing promise as a new lead compound for developing novel anticancer agents Li et al., 2010.
Antimicrobial Activity
Patel et al. (2010) synthesized 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from a related compound, evaluating them for antimicrobial activity Patel et al., 2010.
Antidiabetic Agents
Sohda et al. (1982) studied thiazolidine-2, 4-dione derivatives as potent aldose reductase inhibitors, contributing to research on antidiabetic agents Sohda et al., 1982.
Propiedades
IUPAC Name |
1,1-dioxo-4-phenylthian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-11(10-4-2-1-3-5-10)6-8-15(13,14)9-7-11/h1-5H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNTFWLTMKMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenyl-thiane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)
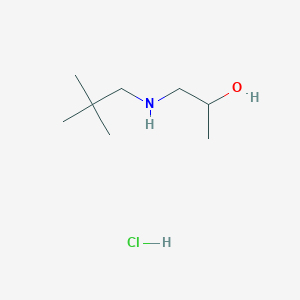
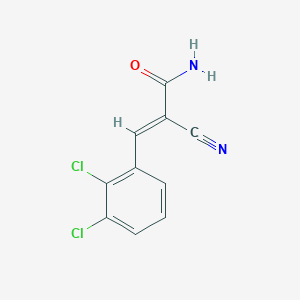
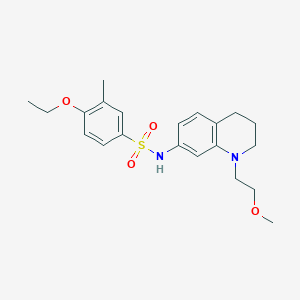
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
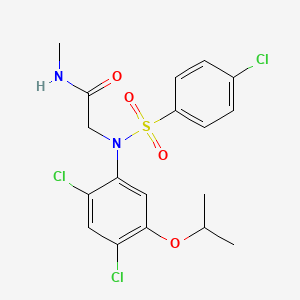

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
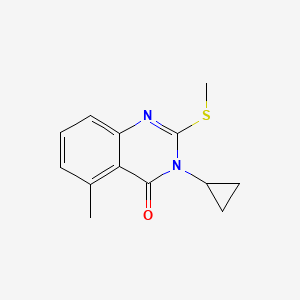
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)
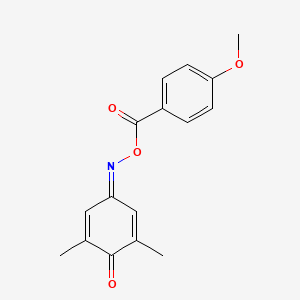
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)